Tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a sulfonamide linkage to a 7-chloro-2,1,3-benzoxadiazole moiety. This heterocyclic scaffold is notable for its electron-deficient aromatic system, which enhances reactivity in nucleophilic substitution reactions and may confer unique interactions in biological systems . The compound is structurally related to a family of tert-butyl piperazine-1-carboxylate sulfonamides, which are widely explored in medicinal chemistry for kinase inhibition, proteolysis-targeting chimeras (PROTACs), and antibacterial agents .
Properties
Molecular Formula |
C15H19ClN4O5S |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
tert-butyl 4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H19ClN4O5S/c1-15(2,3)24-14(21)19-6-8-20(9-7-19)26(22,23)11-5-4-10(16)12-13(11)18-25-17-12/h4-5H,6-9H2,1-3H3 |
InChI Key |
COBGSZVEXQBJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C3=NON=C23)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxadiazole Moiety: The benzoxadiazole ring is synthesized through a series of reactions involving chlorination and sulfonation.
Piperazine Ring Substitution: The piperazine ring is then introduced and substituted with the benzoxadiazole moiety under controlled conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is added to the piperazine ring, often using tert-butyl chloroformate as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the benzoxadiazole ring or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The sulfonyl group may also play a role in its activity by influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations in Sulfonyl Substituents
The sulfonyl group in these derivatives is a critical determinant of physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Electron Effects: The 7-chloro-2,1,3-benzoxadiazole group in the target compound is more electron-deficient than monocyclic aryl groups (e.g., nitrophenyl or methoxyphenyl), which may increase electrophilicity and reactivity in nucleophilic aromatic substitution .
- Biological Interactions : The oxindole derivative includes a hydrogen-bond-donating carbonyl group, critical for kinase inhibition, whereas the benzoxadiazole’s nitrogen-rich structure may engage in polar interactions with enzymes or DNA .
- Synthetic Utility : The nitro group in allows reduction to an amine for further derivatization, while the bromophenyl group in offers a handle for Suzuki-Miyaura cross-coupling.
Physicochemical Properties
- Solubility: The benzoxadiazole’s hydrophobicity may reduce aqueous solubility compared to polar groups (e.g., 4-aminophenyl in ).
- Stability : Electron-withdrawing groups (e.g., CF₃ in or benzoxadiazole) enhance resistance to oxidative degradation.
Biological Activity
Tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate (CAS Number: 1010916-13-8) is a synthetic organic compound notable for its unique structural features, combining a piperazine ring with a tert-butyl group and a sulfonyl moiety linked to a chlorinated benzoxadiazole. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biological research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 402.9 g/mol. Its structure can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉ClN₄O₅S |
| Molecular Weight | 402.9 g/mol |
| CAS Number | 1010916-13-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorinated benzoxadiazole component enhances the compound's electron-withdrawing properties, potentially increasing its affinity for biological targets.
Studies suggest that compounds with similar structures may modulate pathways associated with cancer and metabolic disorders. The sulfonamide group may also contribute to the compound's selectivity and potency as a pharmacological agent.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by interfering with signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Properties : It has shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves depolarization of the bacterial cytoplasmic membrane, leading to cell death.
Case Studies
Several studies have explored the biological activities of related compounds:
-
Study on Anticancer Effects :
- A study demonstrated that derivatives of benzoxadiazole exhibited significant cytotoxic effects on cancer cells by inducing apoptosis through the mitochondrial pathway.
-
Antimicrobial Screening :
- Another investigation focused on the antibacterial efficacy of similar piperazine derivatives against drug-resistant strains, revealing potent activity comparable to established antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | Chlorosulfonyl group | Higher reactivity; potential antibacterial |
| Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate | Amino group substitution | Different biological activity profile |
| Tert-butyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate | Alkyne substituent | Unique reactivity due to triple bond |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
